molecular formula C11H11N3O2S B1682706 Sulfapyridine CAS No. 144-83-2

Sulfapyridine

Cat. No. B1682706
CAS RN: 144-83-2
M. Wt: 249.29 g/mol
InChI Key: GECHUMIMRBOMGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfapyridine and sulfasalazine are used for the treatment of Crohn’s disease, rheumatoid arthritis, and ulcerative colitis . When sulfasalazine is given orally, it is partly absorbed unchanged and partly cleaved to aminosalicylic acid (5-ASA) and sulfapyridine by bacterial azo reductase . The synthesis of thia and other potential metabolites of sulfapyridine has been reported .


Molecular Structure Analysis

The crystal structure of sulfapyridine, C11H11N3O2S, has been determined by X-ray diffraction method . The compound crystallizes in the monoclinic space group C2/c . The molecular formula of sulfapyridine is C11H11N3O2S and its molecular weight is 249.29 .


Chemical Reactions Analysis

An electrochemical amplified sensor was fabricated as an analytical tool for determination of sulfapyridine in drug samples . The cyclic voltammetric (CV) investigation confirmed a pH-dependent redox reaction for sulfapyridine in the presence of one electron and one proton with maximum sensitivity at pH=7.0 .


Physical And Chemical Properties Analysis

The molecular formula of sulfapyridine is C11H11N3O2S and its molecular weight is 249.29 . Sulfapyridine is a sulfonamide antibiotic with antibacterial and anti-inflammatory activities .

Scientific Research Applications

Acetylation Polymorphism in Inflammatory Diseases

Sulfapyridine (SP), a metabolite of sulfasalazine, is significant in the management of inflammatory bowel diseases like ulcerative colitis and Crohn's disease. Research has revealed that sulfapyridine undergoes acetylation polymorphism similar to sulfadimidine, suggesting its role in individualized patient management in inflammatory bowel diseases (Das & Eastwood, 1975).

Sulfapyridine in Dermatological and Infectious Diseases

Structurally similar to dapsone, sulfapyridine exhibits anti-microbial and anti-inflammatory effects. It has been used for the medical management of dermatitis herpetiformis and, occasionally, for patients intolerant of dapsone. This highlights sulfapyridine's therapeutic potential in certain neutrophilic disorders (Paniker & Levine, 2001).

Sulfapyridine's Role in Sulfasalazine Pharmacology

Sulfasalazine, used in treating ulcerative colitis and Crohn's disease, metabolizes into sulfapyridine and 5-aminosalicylate. This breakdown and the subsequent action of sulfapyridine are pivotal in sulfasalazine's efficacy in managing these inflammatory diseases (Peppercorn, 1984).

Impact on Soil Enzyme Activities

Sulfapyridine's environmental impact has been studied, showing its negative effects on soil enzyme activities like dehydrogenase and alkaline phosphatase. This highlights the ecological implications of sulfapyridine's use in the livestock and poultry industries (Molaei et al., 2017).

Electrochemical Sensor for Sulfapyridine

Innovative research has led to the fabrication of an electrochemical sensor for sulfapyridine determination in pharmaceutical samples. This sensor, using copper oxide decorated single-wall carbon nanotubes, underscores sulfapyridine's significance in analytical chemistry (Shahraki, Masrournia, & Karimi-Maleh, 2020).

Influence on Glycosaminoglycans Viscosity

Sulfapyridine, along with sulfones, has been found to decrease glycosaminoglycans viscosity in various dermatological and gastrointestinal disorders. This unique property might be crucial in understanding its mechanism of action in these diseases (Stone, 1990).

Safety And Hazards

Sulfapyridine may cause some serious side effects . It is suspected of damaging fertility or the unborn child . It is toxic if swallowed and may cause an allergic skin reaction .

Future Directions

Each dose of sulfapyridine should be taken with a full glass (8 ounces) of water . Several additional glasses of water should be taken every day, unless otherwise directed by your doctor . Drinking extra water will help to prevent some unwanted effects (e.g., kidney stones) of the sulfa medicine .

properties

IUPAC Name

4-amino-N-pyridin-2-ylbenzenesulfonamide
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InChI

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)
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InChI Key

GECHUMIMRBOMGK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C11H11N3O2S
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DSSTOX Substance ID

DTXSID3026067
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Molecular Weight

249.29 g/mol
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Physical Description

Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid
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Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L
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Mechanism of Action

Sulfapyridine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid by means of processing the substrate para-aminobenzoic acid (PABA). Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA. So if DNA molecules cannot be built, the cell cannot divide.
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Product Name

Sulfapyridine

CAS RN

144-83-2
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Record name Benzenesulfonamide, 4-amino-N-2-pyridinyl-
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Melting Point

376 to 379 °F (NTP, 1992), 192 °C
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Synthesis routes and methods

Procedure details

The isolated N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-acetamide was dissolved in 2.5 l of a mixture of ethanol and 1-methoxy-2-propanol (1/1). 105 g (2.66 mol) NaOH was added and the mixture was refluxed for an hour. The reaction mixture was allowed to cool down to room temperature and the solvent was removed under reduced pressure. The residue was dissolved in 1300 ml water and the mixture was acidified to pH 1 using HCl (conc.). The precipitated impurities were removed by filtration and the aqueous fraction was extracted three times with 450 ml methylene chloride. The aqueous fraction was neutralized to pH 7, using a 10 N NaOH solution. 4-amino-N-2-pyridinyl-benzenesulfonamide precipitated from the medium, was isolated by filtration and dried. 93.4 g (70.7%) of 4-amino-N-2-pyridinyl-benzenesulfonamide was isolated.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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